molecular formula C13H20O B1605050 5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 68259-31-4

5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Cat. No. B1605050
CAS RN: 68259-31-4
M. Wt: 192.3 g/mol
InChI Key: BNAYNPKNDLTBTJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a bicyclic compound with an aldehyde functional group. The bicyclic structure is a common motif in many natural products and pharmaceuticals due to its rigid structure which can lead to specific biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic structure followed by the introduction of the aldehyde group. One possible method for the formation of bicyclic structures is the Diels-Alder reaction . The aldehyde group could potentially be introduced through oxidation of a corresponding alcohol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic [2.2.2]octene core with a methyl and isopropyl substituent on one of the rings and an aldehyde functional group on the other .


Chemical Reactions Analysis

The aldehyde group is a reactive functional group that can undergo a variety of reactions including nucleophilic addition and oxidation. The double bond in the ring could potentially undergo reactions such as hydrogenation or epoxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. The aldehyde group is polar, which could influence the compound’s solubility in different solvents. The bicyclic structure could contribute to the compound’s rigidity and potentially its boiling and melting points .

Scientific Research Applications

Chemical Rearrangements and Synthesis

  • The compound undergoes interesting chemical transformations. For example, derivatives of bicyclo[2.2.2]oct-5-ene-2-carbaldehyde are involved in thermal rearrangement processes leading to different chemical structures, such as acyl pyrroles (Wu & Wu, 1993).
  • Synthesis processes involving similar compounds have been explored, demonstrating their utility in creating polyimides with unique solubility and thermal properties (Itamura et al., 1993).

Fragrance Industry Applications

  • One specific derivative, 1-[5(Or 6)-Methyl-7(or 8)-1-(methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one, is utilized as a fragrance ingredient. This compound is part of the Alkyl Cyclic Ketones group and has been subject to detailed toxicological and dermatological reviews (Scognamiglio, Letizia, & Api, 2013).

Material Science and Polymer Research

  • Derivatives of bicyclo[2.2.2]oct-5-ene-2-carbaldehyde have been used in the synthesis of materials like polyimides and polymers, contributing to advancements in material science. Their applications in creating materials with specific properties like solubility, thermal stability, and molecular weight are notable (Itamura et al., 1993).

Application in Natural Product Synthesis

  • Compounds structurally related to 5-Methyl-7-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde are used in the synthesis of natural product analogs. For example, their utilization in creating indolyl-2-azabicyclo[2.2.2]oct-7-ene derivatives shows potential in designing agents for the attenuation of withdrawal symptoms (Passarella et al., 2006).

Explorations in Organic Chemistry

  • The compound and its derivatives have been central to various studies in organic chemistry, exploring synthetic pathways and chemical behavior. This includes investigations into rearrangements, synthesis of cyclic skeletons, and studies on chemical reactions (Uyehara et al., 1998).

Future Directions

Future research could involve exploring the synthesis of this compound and studying its reactivity. If the compound shows biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-4-ene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h7-8,11-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAYNPKNDLTBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(C(C1)C(C2)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

CAS RN

68259-31-4
Record name Bicyclo(2.2.2)oct-5-ene-2-carboxaldehyde, 5(or 6)-methyl-7(or 8)-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068259314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 5(or 6)-methyl-7(or 8)-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Reactant of Route 2
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Reactant of Route 3
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Reactant of Route 4
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Reactant of Route 5
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Reactant of Route 6
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

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